4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
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Description
This compound is a type of isoxazolone . Isoxazolones, also known as 4H-isoxazol-5-ones, have attracted a lot of attention recently due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of catalysts based on silver nanoparticles. The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2, and MgO . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .Molecular Structure Analysis
The linear formula of this compound is C18H16N2O2 .Physical And Chemical Properties Analysis
The compound is a red solid with a melting point of 130–131 °C .Safety And Hazards
Future Directions
The use of heterogeneous catalysts in organic synthesis is becoming increasingly interesting because of the advantages it presents: easy separation of the catalyst from the reaction mixture, simplified recovery and catalyst recycling, long catalytic life, saving atoms, environment respect . This could be a potential future direction for the synthesis of this compound.
properties
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOKNWPCVCPLB-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419794 |
Source
|
Record name | NSC636399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one | |
CAS RN |
1787-23-1 |
Source
|
Record name | NSC636399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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